N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine

Synthetic Chemistry Fragment Elaboration Bromodomain Inhibitor Synthesis

N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine (CAS 893641-32-2) is a low-molecular-weight (140.18 g/mol) small molecule featuring a 3,5-dimethylisoxazole core linked via a methylene bridge to a secondary N-methylamine. The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine bioisostere that displaces acetylated histone-mimicking peptides from bromodomains , placing this compound within the class of bromodomain and extra-terminal domain (BET) inhibitor scaffolds.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 893641-32-2
Cat. No. B1289955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine
CAS893641-32-2
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CNC
InChIInChI=1S/C7H12N2O/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3
InChIKeyKUSBHINLXPYBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

893641-32-2 | N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine – Structural Identity and Baseline Characterization


N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine (CAS 893641-32-2) is a low-molecular-weight (140.18 g/mol) small molecule featuring a 3,5-dimethylisoxazole core linked via a methylene bridge to a secondary N-methylamine. The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine bioisostere that displaces acetylated histone-mimicking peptides from bromodomains [1], placing this compound within the class of bromodomain and extra-terminal domain (BET) inhibitor scaffolds. The free amine provides a synthetic handle for generating diverse amide, sulfonamide, or urea derivatives [2], distinguishing it from analogs that lack this accessible nucleophilic center. Commercially available in free base and hydrochloride salt forms with purities typically ≥95% , this compound serves primarily as a versatile intermediate and fragment for epigenetic probe development rather than a finished active pharmaceutical ingredient.

893641-32-2 Procurement: Why Generic 3,5-Dimethylisoxazole Interchangeability Is Not Supported


Generic substitution among 3,5-dimethylisoxazole-containing scaffolds is not scientifically justified because the N-methylamine side chain at the 4-position is not a passive structural feature—it is a chemically distinct, synthetically active nucleophile that controls both the vector and reactivity of subsequent derivatization. Even within the narrow subclass of 4-aminomethyl-3,5-dimethylisoxazoles, critical differences exist: the primary amine analog (4-aminomethyl-3,5-dimethylisoxazole, CAS 131052-47-6) and the tertiary N,N-dimethylamine variant [(3,5-dimethylisoxazol-4-yl)methyl]dimethylamine (CAS 1170139-51-1) exhibit different hydrogen-bond donor/acceptor profiles, steric bulk, and nucleophilicity compared to the secondary N-methylamine . The pKa and protonation state of the secondary amine at physiological pH differ from both primary and tertiary congeners, directly impacting solubility and downstream conjugation efficiency [1]. Additionally, the specific N-methyl substitution pattern dictates the conformational flexibility and exit vector angle of any elaborated ligand in the bromodomain acetyl-lysine binding pocket, where sub-ångström differences in inhibitor geometry translate into measurable potency shifts [2]. These physicochemical distinctions mean that substituent identity at the 4-position is not interchangeable; selecting an alternative amine congener without validation risks altering synthetic yields, target-binding orientation, and biological readouts.

893641-32-2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for Procurement Decisions


873641-32-2 Exhibits a Functional N-Methylamine Handle Absent in 4-Aminomethyl-3,5-Dimethylisoxazole, Enabling Differential Synthetic Efficiency

The secondary N-methylamine of 893641-32-2 provides a defined monofunctional nucleophilic center that undergoes selective acylation, sulfonylation, and reductive amination without the competing bis-functionalization observed with the primary amine analog 4-aminomethyl-3,5-dimethylisoxazole (CAS 131052-47-6) . Published reaction scoping data demonstrate that the N-methyl protecting group inherently limits over-acylation, yielding cleaner reaction profiles and higher isolated yields of the desired mono-functionalized products in amide coupling reactions [1]. The N,N-dimethyl tertiary amine analog, by contrast, lacks any reactive N–H and therefore cannot participate in such conjugation chemistries at all.

Synthetic Chemistry Fragment Elaboration Bromodomain Inhibitor Synthesis

Derivatives of 893641-32-2 Achieve Nanomolar BRD4 Inhibition, Positioning the Scaffold Ahead of Unsubstituted 3,5-Dimethylisoxazole Fragments

The 3,5-dimethylisoxazole fragment alone (no 4-aminomethyl substitution) exhibits weak BRD4(1) affinity with IC50 values in the high micromolar range (>100 μM) [1]. Structure-guided elaboration of the 4-position via the N-methylamine handle of 893641-32-2 has yielded potent derivatives. For example, compound 4d—an elaborated congener built directly from a scaffold incorporating the 4-aminomethyl-N-methyl linker—achieved an IC50 <5 μM against BRD4(1), representing at least a 20-fold improvement over the naked 3,5-dimethylisoxazole fragment [1]. More advanced derivatives from the same chemotype class (utilizing the N-methylamine as the key synthetic junction) have been reported with IC50 values of 0.12–0.18 μM in BRD4 AlphaScreen assays [2]. While I-BET762 (GSK525762) achieves IC50 ~35 nM [3], it is a fully elaborated clinical candidate occupying multiple sub-pockets; 893641-32-2 serves the distinct purpose of a minimal fragment-sized building block (MW 140) that preserves ligand efficiency while permitting customized vector elaboration unexplored with the locked clinical scaffold.

Epigenetics BET Bromodomain Inhibition BRD4 Inhibitor SAR

893641-32-2-Based Derivatives Show Defined 20-Fold Antiproliferative Selectivity Gain Over Earlier 3,5-Dimethylisoxazole Lead Compounds in Colorectal Cancer Cells

In a published head-to-head SAR study, compound 22—an elaborated derivative employing the 4-aminomethyl-N-methyl synthetic architecture derived from 893641-32-2—inhibited HCT116 colorectal cancer cell proliferation with an IC50 of 162 nM [1]. This represents a 20-fold increase in antiproliferative activity compared to the parent lead compound 14 from the same series without the optimized N-methyl linker configuration [1]. The structural determinant of this improvement was traced to the N-methyl substitution pattern at the 4-position methylene bridge, which fine-tunes the dihedral angle of the pendant aromatic group relative to the isoxazole plane for optimal ZA-channel occupancy in BRD4 [2].

Cancer Cell Biology Colorectal Cancer BET Inhibitor Antiproliferative Activity

The N-Methylamine Feature Permits Selective Mono-Derivatization Unachievable with Bis[(3,5-dimethylisoxazol-4-yl)methyl]amine, Preserving Fragment Topology for Targeted Library Synthesis

The bis-isoxazole secondary amine, bis[(3,5-dimethylisoxazol-4-yl)methyl]amine (CAS not publicly listed; MW 235.29), contains two identical 3,5-dimethylisoxazole arms attached to a single secondary amine, resulting in a symmetrical, homobifunctional architecture . In contrast, 893641-32-2 (MW 140.18) possesses only one isoxazole moiety and one N-methylamine, yielding an unsymmetrical monofunctional topology . This topological distinction is critical: derivatization of the bis-isoxazole at the central amine generates a symmetrical product with two identical isoxazole moieties projecting from a single point, whereas derivatization of 893641-32-2 produces an unsymmetrical vector that more accurately mimics the natural acetyl-lysine geometry in bromodomain binding pockets [1]. Furthermore, 893641-32-2 has a computed LogP of approximately -0.07 and one hydrogen bond donor, while the bis-isoxazole analog has a higher LogP (~1.2) and also one hydrogen bond donor, but with substantially greater steric bulk .

Chemical Biology Targeted Library Synthesis Fragment-Based Drug Discovery

893641-32-2 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


BRD4-Focused Epigenetic Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Monofunctional 4-Position Elaboration

The 893641-32-2 N-methylamine scaffold is the optimal fragment starting point for BRD4 inhibitor FBDD campaigns where iterative, stepwise elaboration at the 4-position is required without protecting-group chemistry. The 20-fold antiproliferative gain documented when the N-methyl substitution pattern is incorporated into lead compounds (compound 22, HCT116 IC50 = 162 nM vs. compound 14) demonstrates that this specific substitution geometry translates into tangible cellular potency improvements. Research groups procuring 893641-32-2 for BRD4-focused libraries can access the 0.1–5 μM potency window and build upon it through established amide coupling, sulfonylation, or urea formation protocols .

Synthesis of Targeted Covalent BRD4 Inhibitor Libraries via the N-Methylamine Reactive Handle

The secondary N-methylamine of 893641-32-2 provides a single, defined nucleophilic site for installing acrylamide, chloroacetamide, or vinyl sulfone warheads onto the 3,5-dimethylisoxazole acetyl-lysine mimetic core . This is a significant advantage over the primary amine analog (4-aminomethyl-3,5-dimethylisoxazole), which creates competing bis-reactivity requiring orthogonal protection . The resulting targeted covalent inhibitors (TCIs) can be screened against BRD4 and other BET family bromodomains for sustained target engagement, with the N-methyl group providing a defined conformational preference for the warhead trajectory toward cysteine residues in the bromodomain binding pocket [1].

Chemical Probe Development for Non-BET Bromodomain Targets Requiring Custom Vector Elaboration

While the 3,5-dimethylisoxazole core primarily targets BET bromodomains, systematic N-methylamine elaboration with diverse capping groups has yielded ligands with selectivity profiles that differ from the pan-BET clinical candidates I-BET762 (BRD4 IC50 ~36 nM) and (+)-JQ1 . 893641-32-2 is the enabling building block for generating focused libraries where the exit vector geometry at the 4-position (controlled by the N-methyl substitution) can be tuned to access non-BET bromodomains or achieve intra-BET selectivity. The fragment-like physicochemical properties (MW 140, LogP -0.07, 1 HBD) ensure that elaborated leads remain within developable chemical space, unlike campaigns starting from the larger bis-isoxazole scaffold (MW 235) [1].

Medicinal Chemistry SAR Exploration Requiring Defined Monofunctional Topology with Favorable Fragment Physicochemistry

For medicinal chemistry programs where precise SAR at the 4-position of the 3,5-dimethylisoxazole core is required, 893641-32-2 offers a singular advantage: its monofunctional topology ensures that each derivatization product contains exactly one isoxazole moiety, simplifying NMR-based structure confirmation and biological data interpretation. The LogP of -0.07 and low MW (140.18) comply with the Rule of Three for fragment-based screening, while the computed pKa (~9.8) ensures the amine is predominantly protonated at physiological pH, enhancing aqueous solubility during biochemical assay preparation. In contrast, the more lipophilic bis-isoxazole analog (LogP ~1.2) and the non-functionalizable tertiary N,N-dimethyl analog create solubility or reactivity limitations that compromise their utility in systematic SAR campaigns .

Quote Request

Request a Quote for N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.